Cas no 150956-58-4 (1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-)
150956-58-4 structure
Product Name:1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-
CAS-nummer:150956-58-4
MF:C23H40N4S2
MW:436.720502853394
CID:172586
PubChem ID:192499
Update Time:2025-04-19
1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]-
- 1,7-Heptanediamine, N,N'-bis(3-((2-thienylmethyl)amino)propyl)-
- N,N'-bis[3-(thiophen-2-ylmethylamino)propyl]heptane-1,7-diamine
- N~1~,N~7~-Bis(3-{[(thiophen-2-yl)methyl]amino}propyl)heptane-1,7-diamine
- DTXSID80934132
- CHEMBL537047
- Mdl 29431
- 150956-58-4
- Mdl-29431
-
- Inchi: 1S/C23H40N4S2/c1(2-4-12-24-14-8-16-26-20-22-10-6-18-28-22)3-5-13-25-15-9-17-27-21-23-11-7-19-29-23/h6-7,10-11,18-19,24-27H,1-5,8-9,12-17,20-21H2
- InChI-sleutel: RMHAAKJQTGQTDB-UHFFFAOYSA-N
- LACHT: S1C=CC=C1CNCCCNCCCCCCCNCCCNCC1=CC=CS1
Berekende eigenschappen
- Exacte massa: 436.2698
- Monoisotopische massa: 436.269
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 20
- Complexiteit: 328
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 105Ų
Experimentele eigenschappen
- Dichtheid: 1.06
- Kookpunt: 569.3°Cat760mmHg
- Vlampunt: 298.1°C
- Brekindex: 1.552
- PSA: 48.12
1,7-Heptanediamine,N1,N7-bis[3-[(2-thienylmethyl)amino]propyl]- Gerelateerde literatuur
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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